molecular formula C22H25NO4 B1343388 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone CAS No. 898761-41-6

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone

Cat. No.: B1343388
CAS No.: 898761-41-6
M. Wt: 367.4 g/mol
InChI Key: LMUPKDQRFOSZEU-UHFFFAOYSA-N
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Description

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone (CAS: 898761-38-1) is a benzophenone derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety attached to the benzophenone core via a methylene bridge. The compound’s structure combines a spirocyclic ether-amine system with a substituted benzophenone, making it a versatile intermediate in organic synthesis and pharmaceutical research. The 3'-methoxy group on the benzophenone enhances its electron-donating properties, which may influence reactivity in coupling reactions or binding interactions in biological systems .

Its synthesis typically involves alkylation or coupling reactions involving the spirocyclic amine precursor and a substituted benzophenone halide .

Properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-25-20-7-3-6-19(15-20)21(24)18-5-2-4-17(14-18)16-23-10-8-22(9-11-23)26-12-13-27-22/h2-7,14-15H,8-13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUPKDQRFOSZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643297
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-41-6
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-methoxybenzophenone typically involves multiple steps. One common approach starts with the preparation of 1,4-Dioxa-8-azaspiro[4.5]decane, which is then reacted with appropriate benzophenone derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-methoxybenzophenone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzophenone moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-methoxybenzophenone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methoxybenzophenone moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications/Properties References
3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methylbenzophenone 898761-35-8 4'-methyl 351.45 Research intermediate; stored at RT
3,4-Dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone 898762-31-7 3,4-dichloro 420.32 Halogenated analogue; potential bioactivity
3'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone 898755-85-6 3'-cyano, 2-position substitution 376.43 Electron-deficient; used in catalysis
(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone Not specified Fluoropyridinyl substituent ~400 (estimated) Fluorinated derivative; enhanced lipophilicity
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Not specified Piperazine-linked spiro system ~500 (estimated) Pharmacological activity (e.g., receptor binding)

Key Comparisons:

Substituent Effects: The 3'-methoxy group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing 3'-cyano group in CAS 898755-85-6, which may alter reactivity in nucleophilic aromatic substitution .

Spirocyclic System Variations: Compounds like 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione replace the benzophenone core with a diazaspirodione system, prioritizing nitrogen-rich pharmacophores for CNS-targeted applications . The fluoropyridinyl derivative () introduces fluorine atoms, improving metabolic stability and membrane permeability compared to the methoxy analogue .

Physicochemical Properties: The 4'-methyl derivative (CAS 898761-35-8) has a lower molecular weight (351.45 g/mol) than the dichloro analogue (420.32 g/mol), impacting solubility and synthetic handling .

Applications: The target compound and its 3'-cyano analogue are primarily used as intermediates in organic synthesis, whereas piperazine-linked spiro compounds () are explored for receptor modulation due to their structural mimicry of natural ligands .

Research Findings:

  • Pharmacological Potential: Piperazine-containing spiro analogues (e.g., ) demonstrated affinity for serotonin and dopamine receptors in preclinical studies, suggesting neuropharmacological utility .
  • Synthetic Utility : The fluorinated derivative () was synthesized via a base-mediated coupling reaction, highlighting the adaptability of the spirocyclic amine in diverse reaction conditions .
  • Stability : Halogenated derivatives () showed enhanced thermal stability in thermogravimetric analyses, likely due to stronger intermolecular interactions .

Biological Activity

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Core Structure : 1,4-Dioxa-8-azaspiro[4.5]decan
  • Functional Groups : Methoxy group and benzophenone moiety

The molecular formula is C15H17N1O3C_{15}H_{17}N_{1}O_{3} with a molar mass of approximately 273.30 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antibacterial Activity
    • Studies have demonstrated that derivatives of this compound show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit bacterial topoisomerases, essential enzymes for DNA replication and repair.
    • For instance, a recent study reported that compounds with similar structures exhibited low nanomolar inhibition against DNA gyrase and Topo IV from E. coli, with IC50 values under 32 nM and effective minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL against various pathogens including K. pneumoniae and P. aeruginosa .
  • Anticonvulsant Activity
    • The spirocyclic structure has been linked to anticonvulsant effects in animal models. Compounds with similar scaffolds have shown efficacy in reducing seizure activity in various models, indicating potential for treating epilepsy .
  • Mechanisms of Action
    • The proposed mechanisms include:
      • Inhibition of bacterial DNA synthesis through topoisomerase inhibition.
      • Modulation of neurotransmitter release in the central nervous system, contributing to anticonvulsant effects.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/ModelsIC50/MIC ValuesReference
AntibacterialE. coli, S. aureusIC50 < 32 nM
K. pneumoniae, P. aeruginosaMIC 2-16 μg/mL
AnticonvulsantMaximal Electroshock Seizure ModelED50 = 13-21 mg/kg

Detailed Findings

  • Antibacterial Efficacy : The compound demonstrated potent activity against multidrug-resistant strains, suggesting its potential as a lead compound in antibiotic development.
  • Anticonvulsant Mechanism : The anticonvulsant activity was attributed to its ability to modulate sodium channels, enhancing slow inactivation and reducing neuronal hyperexcitability.

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